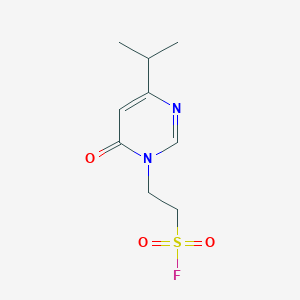![molecular formula C14H15N3OS B2404289 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol CAS No. 338416-14-1](/img/structure/B2404289.png)
4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]benzenol is a useful research compound. Its molecular formula is C14H15N3OS and its molecular weight is 273.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as 4-[4-methyl-2-(methylsulfanyl)-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenol, is a derivative of pyrido[2,3-d]pyrimidine . Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body . They have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . They also act as inhibitors of cyclin-dependent kinases .
Mode of Action
The compound interacts with its targets, such as PI3K and protein tyrosine kinases, by binding to their active sites. This binding inhibits the activity of these enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
The inhibition of PI3K and protein tyrosine kinases affects multiple biochemical pathways. PI3K is involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . Protein tyrosine kinases play key roles in cell growth, differentiation, metabolism, and apoptosis . Therefore, the compound’s action can have downstream effects on these cellular processes.
Result of Action
The result of the compound’s action at the molecular and cellular levels would be the modulation of the aforementioned cellular processes. For instance, the inhibition of PI3K and protein tyrosine kinases could lead to decreased cell proliferation and increased apoptosis . This could potentially make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Properties
IUPAC Name |
4-(4-methyl-2-methylsulfanyl-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-9-12-7-8-17(10-3-5-11(18)6-4-10)13(12)16-14(15-9)19-2/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZOUQVIOSTOMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=NC(=N1)SC)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-pyrrolo[1,2-a]quinolin-6-yl-2-furamide](/img/structure/B2404207.png)

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B2404212.png)


![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2404220.png)





